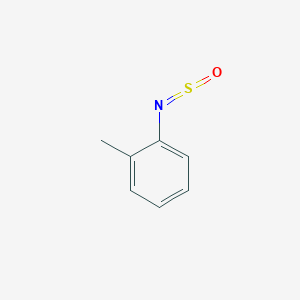![molecular formula C8H6N4S2 B097047 [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine CAS No. 16203-56-8](/img/structure/B97047.png)
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine, also known as TBT, is a heterocyclic compound that has attracted attention in the field of medicinal chemistry due to its potential applications in cancer treatment. TBT is a member of the thiazolo[5,4-d]thiazole family, which has been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cell proliferation and survival. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to inhibit the activity of the enzyme Akt, which is involved in the regulation of cell growth and survival. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to possess anti-inflammatory and anti-microbial properties. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to inhibit the activity of the enzyme Akt, which is involved in the regulation of cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine is its broad-spectrum anti-tumor activity. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to inhibit the proliferation of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Another advantage of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine is its ability to induce apoptosis, or programmed cell death, in cancer cells. However, one limitation of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine is its potential toxicity. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to be toxic to normal cells at high concentrations, which may limit its use in cancer therapy.
Zukünftige Richtungen
There are several future directions for research on [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine. One area of research is the development of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine derivatives with improved anti-tumor activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine, which may lead to the identification of new targets for cancer therapy. Finally, the development of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine-based drug delivery systems may improve the efficacy and reduce the toxicity of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine in cancer therapy.
Synthesemethoden
The synthesis of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine can be achieved through a multistep process starting from commercially available starting materials. The first step involves the condensation of 2-aminobenzenethiol with 2-chlorobenzaldehyde to form the intermediate 2-(2-chlorobenzylideneamino)benzenethiol. This intermediate is then reacted with 2-aminothiophenol in the presence of sodium ethoxide to yield [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine.
Wissenschaftliche Forschungsanwendungen
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been extensively studied for its anti-tumor activity. In vitro studies have shown that [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine inhibits the proliferation of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-tumor activity, [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to possess anti-inflammatory and anti-microbial properties.
Eigenschaften
CAS-Nummer |
16203-56-8 |
|---|---|
Produktname |
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine |
Molekularformel |
C8H6N4S2 |
Molekulargewicht |
222.3 g/mol |
IUPAC-Name |
[1,3]thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine |
InChI |
InChI=1S/C8H6N4S2/c9-7-11-3-1-2-4-6(5(3)13-7)14-8(10)12-4/h1-2H,(H2,9,11)(H2,10,12) |
InChI-Schlüssel |
PZIJVVZKCURJTA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1N=C(S3)N)SC(=N2)N |
Kanonische SMILES |
C1=CC2=C(C3=C1N=C(S3)N)SC(=N2)N |
Synonyme |
Benzo[1,2-d:4,3-d]bisthiazole-2,7-diamine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





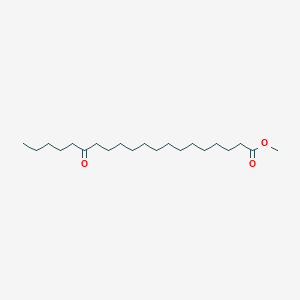

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)
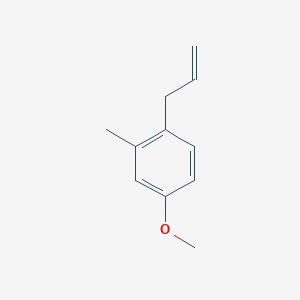
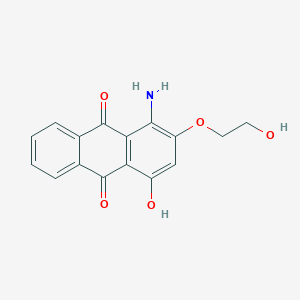
![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)


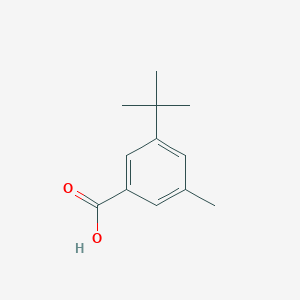

![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
